Regioisomeric Differentiation: 7-Bromo vs. Non-Brominated and 5/6-Bromo Benzimidazolone Analogs
The 7-bromo substituent introduces a heavy halogen atom (Br, atomic weight 79.90) at a position ortho to the urea carbonyl and para to the 5-carboxylate ester. This unique electronic environment is absent in the non-brominated parent compound (CAS 106429-57-6), which has a molecular weight of only 192.17 g·mol⁻¹ and a predicted density of approximately 1.3 g·cm⁻³ [1]. The bromine atom increases molecular weight by ~79 Da (to 271.07 g·mol⁻¹) and density to 1.7 g·cm⁻³, reflecting enhanced polarizability and potential for halogen bonding interactions that are geometrically inaccessible in the 5-bromo or 6-bromo regioisomers . In benzimidazolone chymase inhibitors, the position of hydrophobic substituents on the aryl ring has been shown to alter IC₅₀ values by more than 10-fold, demonstrating that regioisomeric substitution is a primary driver of target engagement [2].
| Evidence Dimension | Molecular weight and predicted density as proxies for lipophilicity and polarizability |
|---|---|
| Target Compound Data | MW 271.07 g·mol⁻¹; Density 1.7 ± 0.1 g·cm⁻³ |
| Comparator Or Baseline | Methyl 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate (CAS 106429-57-6): MW 192.17 g·mol⁻¹; Density ~1.3 g·cm⁻³ [1] |
| Quantified Difference | ΔMW = +78.9 g·mol⁻¹ (+41%); ΔDensity ≈ +0.4 g·cm⁻³ |
| Conditions | Predicted physicochemical properties from standard computational models (ACD/Labs Percepta) |
Why This Matters
The 7-bromo substitution provides a heavier, more polarizable scaffold that is not achievable with the non-brominated or regioisomeric analogs, directly impacting molecular recognition and the types of non-covalent interactions available for target binding.
- [1] Kuujia. Methyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate (CAS 106429-57-6). Physicochemical Properties: Density 1.3±0.1 g/cm³; Molecular Weight 192.17 g/mol. View Source
- [2] Lo, H.Y.; Nemoto, P.A.; Kim, J.M.; et al. Benzimidazolone as Potent Chymase Inhibitor: Modulation of Reactive Metabolite Formation in the Hydrophobic (P1) Region. Bioorg. Med. Chem. Lett. 2011, 21 (15), 4533–4539. Demonstrates >10-fold variation in IC₅₀ depending on substituent identity and position on the benzimidazolone aryl ring. View Source
